molecular formula C18H12F3Ga B13138841 Tris(3-fluorophenyl)gallane CAS No. 58448-13-8

Tris(3-fluorophenyl)gallane

Katalognummer: B13138841
CAS-Nummer: 58448-13-8
Molekulargewicht: 355.0 g/mol
InChI-Schlüssel: FZKWZQGXSFNQIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(3-fluorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 3-fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tris(3-fluorophenyl)gallium typically involves the reaction of gallium trichloride with 3-fluorophenylmagnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

GaCl3+3C6H4F-MgBrGa(C6H4F)3+3MgBrCl\text{GaCl}_3 + 3 \text{C}_6\text{H}_4\text{F-MgBr} \rightarrow \text{Ga(C}_6\text{H}_4\text{F})_3 + 3 \text{MgBrCl} GaCl3​+3C6​H4​F-MgBr→Ga(C6​H4​F)3​+3MgBrCl

Industrial Production Methods

While specific industrial production methods for tris(3-fluorophenyl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Tris(3-fluorophenyl)gallium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium oxide derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Gallium oxide derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Tris(3-fluorophenyl)gallium has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organogallium compounds.

    Biology: Potential use in biological imaging due to its unique electronic properties.

    Medicine: Investigated for its potential anticancer properties, similar to other gallium-based compounds.

    Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.

Wirkmechanismus

The mechanism by which tris(3-fluorophenyl)gallium exerts its effects is not fully understood. it is believed to interact with cellular components through its gallium center, which can mimic iron and disrupt biological processes. This disruption can lead to the inhibition of cellular functions, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tris(3-fluorophenyl)antimony: Similar structure but with antimony instead of gallium.

    Tris(8-quinolinolato)gallium (KP46): Another gallium-based compound with anticancer properties.

Uniqueness

Tris(3-fluorophenyl)gallium is unique due to the presence of fluorine atoms on the phenyl rings, which can influence its reactivity and electronic properties. This makes it distinct from other organogallium compounds and potentially more versatile in various applications.

Eigenschaften

CAS-Nummer

58448-13-8

Molekularformel

C18H12F3Ga

Molekulargewicht

355.0 g/mol

IUPAC-Name

tris(3-fluorophenyl)gallane

InChI

InChI=1S/3C6H4F.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H;

InChI-Schlüssel

FZKWZQGXSFNQIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[Ga](C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.